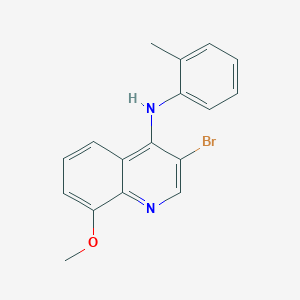
3-Bromo-8-methoxy-N-(2-methylphenyl)-4-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-8-methoxy-N-(o-tolyl)quinolin-4-amine is a quinoline derivative with a bromine atom at the 3rd position, a methoxy group at the 8th position, and an o-tolyl group attached to the nitrogen at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methoxy-N-(o-tolyl)quinolin-4-amine typically involves the following steps:
Methoxylation: The methoxy group can be introduced at the 8th position using methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of 3-Bromo-8-methoxy-N-(o-tolyl)quinolin-4-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-8-methoxy-N-(o-tolyl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Bromo-8-methoxy-N-(o-tolyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-8-methoxyquinoline: Lacks the o-tolyl group, which may result in different biological activities.
8-Methoxy-N-(o-tolyl)quinolin-4-amine: Lacks the bromine atom, which can affect its reactivity and binding properties.
3-Bromoquinoline: Lacks both the methoxy and o-tolyl groups, leading to different chemical and biological properties.
Uniqueness
3-Bromo-8-methoxy-N-(o-tolyl)quinolin-4-amine is unique due to the combination of the bromine, methoxy, and o-tolyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
189568-58-9 |
|---|---|
Molecular Formula |
C17H15BrN2O |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
3-bromo-8-methoxy-N-(2-methylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C17H15BrN2O/c1-11-6-3-4-8-14(11)20-16-12-7-5-9-15(21-2)17(12)19-10-13(16)18/h3-10H,1-2H3,(H,19,20) |
InChI Key |
ZEVOHVNYTRXGAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=CC=C(C3=NC=C2Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


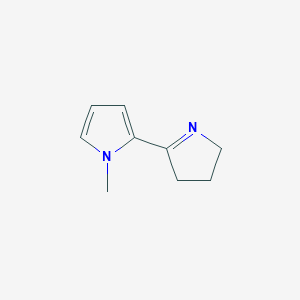
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)
![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)
![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)
![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12876929.png)
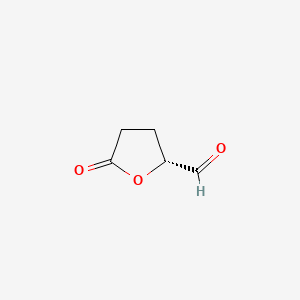
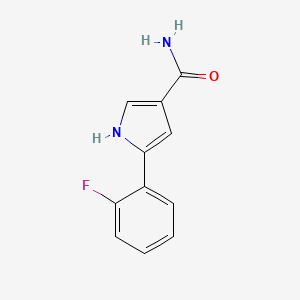
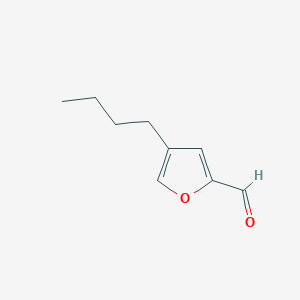
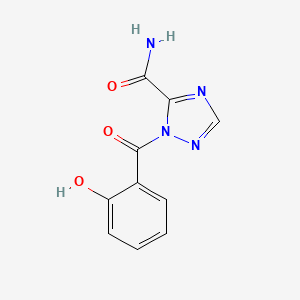
![5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12876951.png)

![4-Iodo-2-methoxybenzo[d]oxazole](/img/structure/B12876967.png)
